3-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
3-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a benzamide moiety
Properties
IUPAC Name |
3-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O2S/c19-12-4-1-3-11(7-12)18(24)21-17-15-9-26(25)10-16(15)22-23(17)14-6-2-5-13(20)8-14/h1-8H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYIZTNSVIZKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors to form the thienopyrazole ring. For example, 2-bromo-5-chlorothiophene-3-carbaldehyde can be reacted with hydrazine derivatives under acidic conditions to form the thienopyrazole core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with the thienopyrazole core in the presence of a palladium catalyst.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thioethers.
Scientific Research Applications
3-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(3-chlorophenyl)-4-bromo-: Similar structure but lacks the thienopyrazole core.
3-Bromo-N-(3-chlorophenyl)-2-thiophenecarboxamide: Similar structure but with a different core.
Uniqueness
3-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to the presence of the thienopyrazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
3-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a thienopyrazole derivative characterized by a unique structure that includes a bromine atom, a chlorophenyl group, and a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C18H13BrClN3O2S
- Molecular Weight : Approximately 450.7 g/mol
- CAS Number : 957624-89-4
Structural Representation
The compound's structure can be represented as follows:
The biological activity of 3-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors through mechanisms such as competitive inhibition or allosteric modulation.
Anticancer Potential
Research has indicated that thienopyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 3-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
Additionally, thienopyrazole derivatives have demonstrated antimicrobial activity against various bacterial strains. Preliminary studies suggest that 3-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide may inhibit the growth of both Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Enzyme Inhibition | Modulates enzyme activity |
Case Study: Anticancer Activity
A study conducted on the effects of thienopyrazole derivatives on human breast cancer cell lines revealed that treatment with 3-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize 3-bromo-N-[2-(3-chlorophenyl)-5-oxo-thieno[3,4-c]pyrazol-3-yl]benzamide, and how do reaction conditions impact yield?
- The compound is synthesized via multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include cyclization of the pyrazole core, followed by benzamide coupling. Critical conditions include the use of sodium hydride (NaH) in dimethylformamide (DMF) under reflux (80–100°C) to facilitate nucleophilic substitution. Catalysts like triethylamine and temperature control (e.g., 24–48 hours at reflux) are crucial for achieving yields >70%. Monitoring via TLC/HPLC ensures intermediate purity .
Q. What spectroscopic and crystallographic methods are used to characterize this compound’s structure?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., 3-bromo and 3-chlorophenyl groups) through chemical shifts (δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z 500–550 range for [M+H]⁺) .
- X-ray Crystallography: Resolves the thieno[3,4-c]pyrazole core’s planar geometry and hydrogen-bonding networks .
Q. What preliminary biological screening approaches are applied to assess its bioactivity?
- Enzyme Inhibition Assays: Targets kinases or proteases using fluorogenic substrates (IC₅₀ values typically <10 μM) .
- Antimicrobial/Cancer Cell Line Screening: Tested against Gram-positive bacteria (e.g., S. aureus) or cancer lines (e.g., HeLa) via MTT assays, with dose-response curves to determine EC₅₀ .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the thieno[3,4-c]pyrazole core be addressed?
- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at specific positions to guide electrophilic substitution .
- Metal-Catalyzed Cross-Coupling: Use Pd-mediated Suzuki or Buchwald-Hartwig reactions to install aryl/heteroaryl groups at the 3-position, leveraging steric and electronic effects .
Q. What computational strategies predict this compound’s binding modes with biological targets?
- Molecular Docking: Utilizes software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., binding affinity ΔG < -8 kcal/mol) .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over 100-ns trajectories, analyzing RMSD and hydrogen-bond occupancy .
Q. How can contradictions in biological activity data across structural analogs be resolved?
- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., replacing bromine with chlorine) and correlate changes with bioactivity trends. For example, 3-bromo derivatives may show enhanced kinase inhibition versus 3-chloro analogs due to increased hydrophobic interactions .
- Co-crystallization Studies: Resolve target-ligand complexes via X-ray crystallography to identify critical binding residues (e.g., hinge-region interactions in kinases) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Auxiliaries: Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during pyrazole cyclization to control stereochemistry .
- Chromatographic Purification: Use preparative HPLC with chiral columns (e.g., CHIRALPAK® IA) to separate diastereomers, ensuring >99% enantiomeric excess .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
